6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of heterocyclic aromatic compounds It features a benzothiazole ring fused with a pyrimidine moiety, which is known for its significant pharmacological activities
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 8 (mapk8) in humans .
Mode of Action
This could result in altered cell signaling, gene expression, or other cellular processes .
Biochemical Pathways
If the compound does indeed target mapk8, it could potentially influence pathways related to cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Pyrimidine: The final step involves coupling the benzothiazole derivative with a pyrimidine moiety. This can be achieved through nucleophilic substitution reactions using appropriate pyrimidine derivatives and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-amine: Lacks the pyrimidine moiety but shares the benzothiazole core.
N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine: Similar structure but without the fluorine atom.
6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine: Chlorine atom instead of fluorine.
Uniqueness
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of both the fluorine atom and the pyrimidine moiety. This combination enhances its pharmacological properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-fluoro-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNUKAOVKKWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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